molecular formula C14H18FNO2S B2610118 Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate CAS No. 1705246-22-5

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate

Cat. No.: B2610118
CAS No.: 1705246-22-5
M. Wt: 283.36
InChI Key: HUMIPPYWAVSTER-UHFFFAOYSA-N
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Description

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a chemical compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The ethyl ester group and the 2-fluorophenyl substituent further define its structure. Thiazepane derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate typically involves the formation of the thiazepane ring followed by the introduction of the ethyl ester and 2-fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a 2-fluorophenyl-substituted amine and a thiolactone can lead to the formation of the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The thiazepane ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate can be compared with other thiazepane derivatives and similar compounds:

    Thiazepane Derivatives: Compounds with similar ring structures but different substituents.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group but different core structures.

    Unique Features: The combination of the thiazepane ring and the 2-fluorophenyl group makes this compound unique in terms of its chemical and biological properties.

List of Similar Compounds

  • Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
  • Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate
  • Ethyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMIPPYWAVSTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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